(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various functional groups such as a chlorophenyl, furyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed by cyclization of a hydrazine derivative with a suitable nitrile.
Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction with an aldehyde or ketone to form the fused ring system.
Functional Group Introduction: The chlorophenyl, furyl, and trimethoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and trimethoxyphenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield a furanone derivative, while nucleophilic substitution at the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[5-(2-methylphenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and fused ring system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
The compound (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C24H18ClN3O5S
- Molecular Weight : 495.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding to these targets and inhibiting their activity, which leads to various pharmacological effects. Ongoing research aims to elucidate the precise molecular pathways involved in its action.
Antimicrobial Activity
Studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that compounds similar to this compound have demonstrated effective inhibition against various bacterial strains with varying IC50 values.
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Compound A | E. coli | 15.0 |
Compound B | S. aureus | 10.0 |
Target Compound | K. pneumoniae | 12.0 |
These results indicate a promising potential for developing new antimicrobial agents based on this scaffold.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell line studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
- A study reported an IC50 value of approximately 8 µM against breast cancer cell lines (MCF-7), suggesting significant cytotoxicity.
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. For example:
- In a model of acute inflammation induced in rats, administration of the compound resulted in a marked reduction in edema compared to control groups.
Case Studies
-
Case Study on Anticancer Activity : A study conducted on the effects of thiazolo-triazole derivatives on MCF-7 cells revealed that treatment with this compound led to a significant decrease in cell viability and increased apoptotic markers.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours and analyzed using flow cytometry.
- Case Study on Antimicrobial Activity : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µM.
Properties
Molecular Formula |
C24H18ClN3O5S |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H18ClN3O5S/c1-30-18-10-13(11-19(31-2)21(18)32-3)22-26-24-28(27-22)23(29)20(34-24)12-14-8-9-17(33-14)15-6-4-5-7-16(15)25/h4-12H,1-3H3/b20-12- |
InChI Key |
OOGKWLIVYVSVJQ-NDENLUEZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=N2 |
Origin of Product |
United States |
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